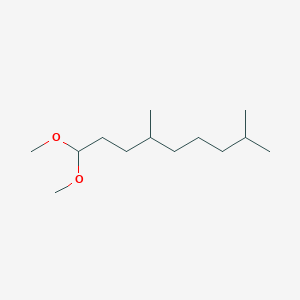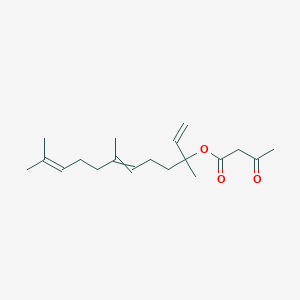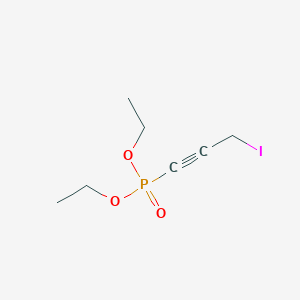
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is a chemical compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and oxopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with cyanoacetic acid and a suitable brominating agent. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, and using a catalyst like piperidine acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the pyridine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-2-pyridones: These compounds share a similar pyridine core and have been studied for their biological activities.
2-Methylpyridine Derivatives: These compounds have similar structural features and are used in various chemical syntheses.
Uniqueness
3-Cyano-2-methyl-1-(2-oxopropyl)pyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyano, methyl, and oxopropyl groups makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
111861-57-5 |
|---|---|
Molekularformel |
C10H11BrN2O |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
2-methyl-1-(2-oxopropyl)pyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C10H11N2O.BrH/c1-8(13)7-12-5-3-4-10(6-11)9(12)2;/h3-5H,7H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HNGTUOUDXDDKJX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=[N+]1CC(=O)C)C#N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-3-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14316028.png)



![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)




![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

